4-Hydroxyindolin-2-one
Overview
Description
4-Hydroxyindolin-2-one is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Indoles : 4-Hydroxyindolin-2-one is used in the synthesis of 4-hydroxy- and 4-aminoindoles, which are obtained by dehydrogenation of indolines. These compounds have significance in chemical research and pharmaceutical applications (Tanaka et al., 1989).
Use in COVID-19 Treatment : The 4-aminoquinolines, including hydroxychloroquine, have been explored for their potential use in treating COVID-19. However, this application has been controversial and subject to significant debate (Gupta & Malviya, 2020).
Biological Benefits of Derivatives : Derivatives of 4-Hydroxyquinolin-2(1H)-one, such as 4-hydroxyquinolin-2(1H)-one derivatives, have attracted attention due to their biological benefits. These compounds are prepared using silver-catalyzed reactions and have potential therapeutic applications (Ishida et al., 2013).
Role in Plant Biochemistry : In plants, such as Zea mays, this compound is involved in the biosynthesis of 2-hydroxy-1,4-benzoxazin-3-one (HBOA), an important compound in plant defense mechanisms (Spiteller et al., 2001).
Antitumor Activity : Some compounds related to this compound, such as 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na), show significant antitumor activity and potential for development as anticancer drugs (Chou et al., 2010).
Pharmaceutical Properties of Derivatives : Research on derivatives of 1,2,4-triazoles, which include compounds related to this compound, highlights their wide range of biological effects, including antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties (Kaplaushenko et al., 2016).
Potential in Anti-Allergic Therapy : The derivative 4-Hydroxy-2-(4-Hydroxyphenethyl) Isoindoline-1,3-Dione has been studied for its potential in treating allergic asthma, showing significant anti-inflammatory and anti-allergic effects in experimental models (Huang et al., 2018).
Safety and Hazards
Future Directions
The future directions for research on 4-Hydroxyindolin-2-one could involve further investigation into its metabolism and distribution, similar to the study conducted on indole, indolin-2-one, isatin, and 3-hydroxyindolin-2-one . This could potentially highlight this compound as a brain-affecting indole metabolite .
Mechanism of Action
Target of Action
4-Hydroxyindolin-2-one is a metabolite of indole, a compound produced by the gut microbiota It’s known that indole and its metabolites interact with various parts of the body, including the brain, liver, plasma, large and small intestines, and cecum .
Mode of Action
It’s known that indole and its metabolites, including this compound, can cross the blood-brain barrier . This suggests that this compound may interact with targets in the brain, potentially influencing neurological processes.
Biochemical Pathways
It’s known that indole, the parent compound of this compound, is metabolized in the body through various pathways . The metabolism of indole involves enzymes such as CYP1A2 and CYP2A5 , which could also be involved in the metabolism of this compound.
Pharmacokinetics
Studies on indole, the parent compound, show that it is absorbed within 30 minutes and fully metabolized within 6 hours . Given the structural similarity, this compound might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Indole and its metabolites are known to have various effects on the body, including potential roles as biomarkers for various diseases . Given its ability to cross the blood-brain barrier , this compound may have effects on neurological processes.
Biochemical Analysis
Biochemical Properties
4-Hydroxyindolin-2-one is often used as an important intermediate in organic synthesis . It can also be used in biomedical research as a biomarker or fluorescent dye . The preparation methods of this compound are diverse. A common preparation method is through the oxidation reaction of indole ketone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, when a high dose of indole was orally administered to mice, absorption occurred within 30 minutes and full metabolization occurred within 6 hours .
Metabolic Pathways
This compound is involved in the metabolism of indole. It is produced from indole by the enzyme tryptophanase in many bacterial species . It’s also known that 3-hydroxyindolin-2-one, a metabolite of indole, can cross the blood-brain barrier in a dose-dependent manner .
Properties
IUPAC Name |
4-hydroxy-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQLPXJRKHATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343613 | |
Record name | 4-Hydroxyindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13402-55-6 | |
Record name | 1,3-Dihydro-4-hydroxy-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13402-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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